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7,8-diaminononanoate -

7,8-diaminononanoate

Catalog Number: EVT-1565622
CAS Number:
Molecular Formula: C9H19N2O2-
Molecular Weight: 187.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7,8-diaminononanoate is an amino-acid anion. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a nonanoate. It is a conjugate base of a 7,8-diaminononanoic acid.
Source and Classification

7,8-diaminononanoate is primarily derived from the metabolism of L-alanine and other precursors in organisms such as Escherichia coli and Bacillus subtilis. It is classified as an amino acid and a fatty acid derivative, and it plays a significant role in the biotin biosynthetic pathway. The compound is considered a non-proteinogenic amino acid due to its specific functional roles in metabolic pathways rather than in protein synthesis.

Synthesis Analysis

Methods of Synthesis

The synthesis of 7,8-diaminononanoate occurs through several enzymatic steps:

  1. Formation of 8-Amino-7-oxononanoate: The enzyme 8-amino-7-oxononanoate synthase catalyzes the condensation of L-alanine with pimeloyl-CoA to generate 8-amino-7-oxononanoate (a precursor to 7,8-diaminononanoate) along with the release of CoA and carbon dioxide .
  2. Conversion to 7,8-Diaminononanoate: The subsequent transformation involves the reduction of the keto group at position 7 to form 7,8-diaminononanoate. This step is catalyzed by specific enzymes that facilitate the reduction process.
  3. Role of Dethiobiotin Synthase: Dethiobiotin synthase (DTBS) catalyzes the formation of the ureido ring from 7,8-diaminononanoate in the final stages of biotin synthesis . This process involves several steps including carbamoylation and nucleophilic attack facilitated by ATP.

Technical Details

The enzymatic reactions are highly regulated and involve substrate specificity that ensures efficient conversion at each step. Kinetic studies have shown that variations in enzyme activity can significantly affect the yield of 7,8-diaminononanoate .

Molecular Structure Analysis

Structure

The molecular structure of 7,8-diaminononanoate consists of a linear chain with nine carbon atoms, two amino groups located on the seventh and eighth carbons, and a carboxylic acid functional group at one end. The structural formula can be represented as follows:

HOOC CH 2 5 NH 2 CH 2 NH 2 \text{HOOC CH 2 5 NH 2 CH 2 NH 2 }

Data

  • Molecular Formula: C₉H₁₈N₂O₂
  • Molecular Weight: Approximately 186.25 g/mol
  • IUPAC Name: 7,8-diaminononan-1-oic acid
Chemical Reactions Analysis

Reactions Involving 7,8-Diaminononanoate

  1. Formation of Dethiobiotin: The primary reaction involving 7,8-diaminononanoate is its conversion into dethiobiotin through a series of steps facilitated by DTBS. This reaction utilizes ATP and carbon dioxide to form a cyclic structure essential for biotin .
  2. Enzymatic Pathways: Various enzymes interact with 7,8-diaminononanoate during its metabolic pathway. These include:
    • Dethiobiotin Synthase: Catalyzes the closure of the ureido ring.
    • BioF: Synthesizes intermediates leading to biotin formation.

Technical Details

Kinetic parameters for these reactions have been characterized using spectrophotometric assays that monitor product formation and substrate consumption over time .

Mechanism of Action

Process Overview

The mechanism by which 7,8-diaminononanoate functions in biotin synthesis involves several key steps:

  1. Carbamoylation: The nitrogen atom at position 7 undergoes carbamoylation to form a carbamate intermediate.
  2. Activation by ATP: This intermediate is then activated through ATP-dependent phosphorylation.
  3. Nucleophilic Attack: The nitrogen at position 8 attacks the activated carbamate, resulting in the formation of dethiobiotin .

Data Supporting Mechanism

Studies utilizing kinetic crystallography have provided insights into these mechanisms by visualizing enzyme-substrate interactions at atomic resolution .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water due to its polar amino groups.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can participate in peptide bond formation when reacted with other amino acids.

Relevant analyses indicate that variations in pH can influence its solubility and reactivity profiles significantly.

Applications

Scientific Uses

7,8-diaminononanoate serves several important roles in scientific research:

  • Biochemical Studies: Used as an intermediate in studies focusing on biotin biosynthesis pathways.
  • Enzyme Kinetics: Provides insight into enzyme mechanisms involved in amino acid metabolism.
  • Metabolic Engineering: Potential applications in synthetic biology for engineering microbes capable of producing biotin or related compounds.
Introduction to 7,8-Diaminononanoate (DAPA): Biochemical Significance and Historical Context

Structural Characterization and Nomenclature of 7,8-Diaminononanoate

7,8-Diaminononanoate (systematic IUPAC name: 7,8-diaminononanoic acid) is a nine-carbon α-amino carboxylic acid featuring amino groups at the C7 and C8 positions. Its molecular formula is C₉H₂₀N₂O₂, with an average molecular weight of 188.27 g/mol and a monoisotopic mass of 188.1525 Da [1] [4]. The compound exists in multiple protonation states depending on pH, with the fully deprotonated form (conjugate base) designated as 7,8-diaminononanoate (CHEBI:17830) and the zwitterionic form as 7,8-diaminononanoic acid (CHEBI:2247) [2] [9]. Its linear structure can be represented by the SMILES notation CC(N)C(N)CCCCCC(O)=O, confirming the branched alkyl chain with adjacent amine functionalities [4].

This molecule is classified as a medium-chain fatty acid (aliphatic tail: 9 carbons) and an amino fatty acid due to the presence of both carboxylate and amine functional groups [4] [5]. It exhibits Bronsted acid-base properties, acting as both a proton donor and acceptor, with predicted pKa values of 4.73 (carboxyl group) and 9.97 (amine groups) [4]. The compound is highly soluble in aqueous solutions due to its polar functional groups, though solubility is influenced by temperature, pH, and solvent interactions [5].

  • Synonyms and Registry Identifiers: The compound has historically been referenced under multiple names in biochemical literature, reflecting its role as a biotin precursor and its isolation from diverse organisms (Table 1). The CAS Registry Number 21738-21-6 is assigned to the acid form [2] [5].

Table 1: Nomenclature and Identifiers for 7,8-Diaminononanoate

Nomenclature TypeIdentifier/SynonymSource
IUPAC Name7,8-diaminononanoic acidCHEBI:2247 [2]
Common Synonyms7,8-DAP; 7,8-DAPA; 7,8-diaminopelargonic acidSGD [1]
CAS Registry Number21738-21-6ChemIDplus [2]
ChEBI IDCHEBI:2247 (acid); CHEBI:17830 (anion)ChEBI [2] [9]
HMDB IDHMDB0304236HMDB [4]
KEGG CompoundC01037KEGG [2] [9]

Role in Biotin Biosynthesis: Evolutionary Conservation Across Species

7,8-Diaminononanoate (DAPA) serves as the penultimate precursor in the de novo biosynthesis pathway of biotin (vitamin B7), an essential cofactor for carboxylation, decarboxylation, and transcarboxylation reactions across all domains of life [8] [10]. The biotin pathway involves four conserved enzymatic steps following the formation of the pimelate moiety:

  • BioF: 8-Amino-7-oxononanoate synthase condenses pimeloyl-CoA with L-alanine.
  • BioA: 7,8-Diaminopelargonic acid aminotransferase reduces 8-amino-7-oxononanoate to DAPA using SAM as an amino donor.
  • BioD: Dethiobiotin synthetase (DTBS) carboxylates DAPA to form dethiobiotin.
  • BioB: Biotin synthase inserts a sulfur atom into dethiobiotin to yield biotin [10].

DAPA is specifically generated by BioA, a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase, and consumed by BioD (DTBS), which catalyzes an ATP-dependent carboxylation using CO₂ to form the ureido ring of dethiobiotin [8] [10]. This step is metabolically critical and tightly regulated due to the high energy cost of biotin synthesis, requiring ~19 ATP equivalents per molecule [10].

Evolutionarily, the DAPA-dependent pathway exhibits remarkable conservation. In Escherichia coli, the canonical bioD gene encodes the primary DTBS. However, an alternative DTBS, ynfK, is expressed only during anaerobic growth and exhibits weaker activity. Despite poor catalytic efficiency, YnfK’s anaerobic expression (activated by the FNR transcription factor) underscores DAPA metabolism’s adaptability to oxygen-limited environments [8]. In Saccharomyces cerevisiae (yeast), engineering oxygen-independent biotin biosynthesis pathways confirmed the essentiality of DAPA formation under anaerobic conditions, highlighting its conserved metabolic role [3] [10].

Table 2: Enzymes Directly Utilizing 7,8-Diaminononanoate in Biotin Synthesis

EnzymeEC NumberReaction CatalyzedOrganismConservation
BioA2.6.1.47Synthesis of DAPA from 8-amino-7-oxononanoateBacteria, FungiUniversal in biotin-synthesizing organisms
BioD (DTBS)6.3.3.3Carboxylation of DAPA → DethiobiotinBacteria, Archaea, EukaryaUniversal
YnfK6.3.3.3Anaerobic DTBS activity (low efficiency)γ-ProteobacteriaConserved in anaerobic bacteria

Taxonomic Distribution: Occurrence in Escherichia coli, Saccharomyces cerevisiae, and Other Organisms

DAPA is a key metabolic intermediate primarily documented in microorganisms capable of de novo biotin synthesis, including bacteria, archaea, fungi, and plants. Its presence is intrinsically linked to the genomic presence of the bio operon or its homologs:

  • Escherichia coli: DAPA is a well-characterized intermediate in the canonical aerobic biotin pathway. The bio operon (bioA-B-F-C-D) includes bioA (DAPA synthase) and bioD (DTBS). Crucially, E. coli possesses a secondary DTBS encoded by ynfK, expressed under anaerobic conditions via FNR activation. While ynfK complements bioD deletion weakly, its conservation across γ-proteobacteria underscores DAPA metabolism’s adaptability to oxygen deprivation [8] [10].

  • Saccharomyces cerevisiae: Yeast metabolizes DAPA via a functionally equivalent but genetically distinct pathway. The BIO genes (BIO1-BIO6) include BIO3-BIO1 (fusion protein with BioA activity) and BIO2 (DTBS). Biochemical studies confirm DAPA’s occurrence in yeast cytosol, and its pathway engineering has enabled oxygen-independent biotin production, emphasizing DAPA’s essential role in fungal metabolism [3] [7] [9].

  • Other Organisms: Homologs of bioA and bioD are widespread in biotin-synthesizing bacteria (e.g., Bacillus subtilis) and archaea. Plants utilize a similar pathway localized in mitochondria and plastids. Pathogenic bacteria like Mycobacterium tuberculosis depend on DAPA-dependent biotin synthesis for virulence, making it a target for antimicrobial development [1] [10]. Notably, humans and animals lack DAPA biosynthesis, requiring dietary biotin.

Table 3: Taxonomic Distribution of DAPA Metabolism

Organism GroupRepresentative SpeciesKey GenesPathway FeaturesEvidence
γ-ProteobacteriaEscherichia colibioA, bioD, ynfKAerobic/anaerobic DTBS; BioC-BioH pimelate pathwayBiochemical/genetic [8] [10]
FungiSaccharomyces cerevisiaeBIO3-BIO1, BIO2Fusion aminotransferase; Oxygen-independent engineeringMetabolic engineering [3] [7]
FirmicutesBacillus subtilisbioA, bioW, bioDBioW-mediated pimelate synthesisGenomic & complementation [10]
PlantsArabidopsis thalianaBIO2, BIO3-BIO1Mitochondrial/plastid localizationHomology prediction [10]
Animals/HumansNoneAbsentRequire dietary biotinGenomic analysis [10]

Properties

Product Name

7,8-diaminononanoate

IUPAC Name

7,8-diaminononanoate

Molecular Formula

C9H19N2O2-

Molecular Weight

187.26 g/mol

InChI

InChI=1S/C9H20N2O2/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7-8H,2-6,10-11H2,1H3,(H,12,13)/p-1

InChI Key

KCEGBPIYGIWCDH-UHFFFAOYSA-M

SMILES

CC(C(CCCCCC(=O)[O-])N)N

Canonical SMILES

CC(C(CCCCCC(=O)[O-])N)N

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